molecular formula C22H26N4O2 B2364933 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide CAS No. 862810-65-9

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

Cat. No. B2364933
CAS RN: 862810-65-9
M. Wt: 378.476
InChI Key: VHUOTZORKAUUJT-UHFFFAOYSA-N
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Description

“3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, resulting in good to excellent yields . Other methods include multicomponent reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions that “3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” can undergo are not explicitly mentioned in the search results.

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have gained prominence in cancer research due to their potential as anticancer agents. In a study, novel derivatives of this compound were synthesized and evaluated for their antiproliferative potential in breast cancer cells . Among these, compound 15 demonstrated significant activity against MCF7 and MDA-MB-231 cell lines, with IC50 values of 1.6 and 22.4 μM, respectively. These findings suggest that imidazo[1,2-a]pyridine derivatives could be valuable in developing more effective treatments for breast cancer.

COX-2 Inhibition

Another avenue of research involves benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds were designed with a methylsulfonyl group as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore . COX-2 inhibitors play a crucial role in managing inflammation and have implications in cancer prevention and treatment.

Antitubercular Activity

Imidazo[1,2-a]pyridines have also shown promise against Mycobacterium tuberculosis (Mtb). Specifically, 3-amino-imidazo[1,2-a]-pyridines were developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mtb drug development . These compounds represent a novel approach in the fight against tuberculosis.

properties

IUPAC Name

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h5,9-10,12-16H,2-4,6-8,11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOTZORKAUUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

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